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Compound of Interest

Compound Name: Methasterone

Cat. No.: B159527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the side effect profiles of two

potent 17-alpha alkylated anabolic-androgenic steroids (AAS): Methasterone (also known as

Superdrol) and Oxymetholone (also known as Anadrol). The information is intended for a

scientific audience to inform research and drug development.

Executive Summary
Both Methasterone and Oxymetholone are synthetic derivatives of testosterone known for

their strong anabolic effects. However, their use is associated with a significant risk of adverse

effects, particularly hepatotoxicity. The available data, largely from clinical trials for

Oxymetholone and case reports for Methasterone, suggests that while both compounds are

highly hepatotoxic, there may be differences in their broader side effect profiles. Methasterone
is frequently associated with severe, acute cholestatic liver injury. Oxymetholone also carries a

high risk of hepatotoxicity, alongside notable cardiovascular and androgenic side effects.

Comparative Side Effect Profiles: Quantitative and
Qualitative Data
The following table summarizes the known side effects of Methasterone and Oxymetholone.

Quantitative data for Oxymetholone is primarily drawn from a clinical trial involving HIV-positive
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patients, which provides specific incidence rates for certain adverse events. Data for

Methasterone is predominantly qualitative, based on case reports of severe hepatotoxicity.
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Side Effect Category Methasterone (Superdrol) Oxymetholone (Anadrol)

Hepatotoxicity

Qualitative: Numerous case

reports of severe cholestatic

jaundice and liver injury,

sometimes leading to liver

failure.[1][2][3][4][5]

Considered extremely

hepatotoxic.[6] Quantitative

(from case series): In a review

of 52 cases of AAS-induced

liver injury, Methasterone was

the most commonly implicated

agent. Patients presented with

jaundice and pruritus, with

peak bilirubin levels reaching

705 μmol/L.[1]

Qualitative: Known to be highly

hepatotoxic, with risks of

cholestatic jaundice, peliosis

hepatis (blood-filled cysts), and

liver tumors with long-term

use.[7][8][9][10] Quantitative

(Clinical Trial Data): In a study

of HIV-positive patients, a >5x

baseline increase in alanine

aminotransferase (ALT) was

observed in 27% of patients

receiving 100 mg/day and 35%

of patients receiving 150

mg/day.[11]

Cardiovascular

Qualitative: As an AAS, it is

expected to negatively impact

cholesterol levels (decreasing

HDL, increasing LDL) and

potentially increase blood

pressure.

Qualitative: Can lead to

significant water retention,

increasing the risk of high

blood pressure.[8] Negatively

impacts cholesterol profiles.

Quantitative: Specific

incidence rates for

cardiovascular events from

controlled trials are not readily

available in the provided

results.

Androgenic Qualitative: Expected

androgenic side effects include

acne, hair loss, and potential

virilization in women.

Qualitative: Common

androgenic side effects include

acne, male pattern baldness,

and gynecomastia (breast

development in men).[8][9][10]

In women, it can cause

virilization, including

deepening of the voice,
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hirsutism, and clitoral

enlargement.[8][9]

Hematological

Qualitative: Not a primary

reported issue in case reports,

which focus on liver toxicity.

Qualitative: Can cause

changes in blood coagulation.

[8] Leukemia has been

observed in patients treated for

aplastic anemia, though the

causal link is unclear.[8]

Endocrine

Qualitative: Suppresses

natural testosterone

production.

Qualitative: Suppresses

natural testosterone

production, which can lead to

testicular atrophy and changes

in libido.[8][10]

Psychiatric

Qualitative: Potential for mood

changes, a known side effect

of high-dose AAS.

Qualitative: Can cause

excitation and insomnia.[8][10]

Renal

Qualitative: Some case reports

of Methasterone-induced

hepatotoxicity also note

associated acute renal failure.

[1]

Qualitative: Not highlighted as

a primary adverse effect in the

reviewed clinical data.

Experimental Protocols
Detailed experimental protocols from specific comparative studies are not readily available in

the public domain. However, based on preclinical and clinical research on anabolic steroids, a

general methodology for assessing hepatotoxicity can be outlined.

In Vivo Assessment of Anabolic Steroid-Induced
Hepatotoxicity in Animal Models
Objective: To determine the dose-dependent hepatotoxic effects of an anabolic steroid.

Animal Model: Male Wistar rats are a commonly used model.
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Methodology:

Acclimatization: Animals are acclimatized for a minimum of one week under standard

laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad

libitum access to food and water.

Grouping: Animals are randomly assigned to several groups: a control group receiving a

vehicle (e.g., corn oil), and multiple experimental groups receiving varying doses of the

anabolic steroid, administered orally via gavage.

Administration: The anabolic steroid is administered daily for a specified period, typically

several weeks, to simulate a cycle of use.

Monitoring: Body weight and general health are monitored regularly throughout the study.

Sample Collection: At the end of the study period, animals are euthanized, and blood and

liver tissue samples are collected.

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase

(ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as

bilirubin levels, are measured to assess liver function.

Histopathological Examination: Liver tissue is fixed in formalin, embedded in paraffin,

sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined

under a microscope for signs of liver damage, such as necrosis, inflammation, cholestasis,

and steatosis.

Oxidative Stress Markers: Levels of oxidative stress markers, such as malondialdehyde

(MDA), and antioxidant enzymes, like superoxide dismutase (SOD) and catalase (CAT), can

be measured in liver homogenates to investigate the role of oxidative stress in hepatotoxicity.

[6]

Signaling Pathways and Mechanisms of Toxicity
The hepatotoxicity of 17-alpha alkylated anabolic steroids like Methasterone and

Oxymetholone is multifactorial. The following diagrams illustrate the key signaling pathways

and a general experimental workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/361996252_Anabolic_androgenic_steroid-induced_liver_injury_An_update
https://www.benchchem.com/product/b159527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways of AAS-Induced Hepatotoxicity
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Caption: AAS-induced hepatotoxicity signaling pathways.
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Experimental Workflow for Assessing AAS Hepatotoxicity
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(e.g., Rats)

AAS Administration
(Dose-Response)

In-Life Monitoring
(Weight, Clinical Signs)

Blood & Tissue Collection

Serum Biochemistry
(ALT, AST, Bilirubin) Histopathology of Liver Molecular Analysis

(Gene Expression, Proteomics)

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for AAS hepatotoxicity assessment.

The primary mechanism of hepatotoxicity for 17-alpha alkylated AAS involves their reduced

hepatic metabolism, leading to prolonged exposure of liver cells to the compound.[12] This can

lead to a "bland" cholestasis, characterized by a reduction in bile flow without significant

inflammation.[6][13] The binding of these steroids to the androgen receptor in hepatocytes can

alter the transcription of genes involved in bile acid transport, notably inhibiting the bile salt
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export pump (BSEP).[13][14] This inhibition leads to the accumulation of toxic bile acids within

the hepatocytes, causing cellular damage.[14] Furthermore, anabolic steroids can induce

oxidative stress within liver cells, leading to mitochondrial dysfunction and further contributing

to hepatocyte injury.[6][12] Some AAS can also be converted to estrogens by the enzyme

aromatase, which can also contribute to cholestasis.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Severe hepatotoxicity caused by a methasteron-containing performance-enhancing
supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Severe hepatotoxicity caused by a methasteron-containing performance-enhancing
supplement. | Semantic Scholar [semanticscholar.org]

6. researchgate.net [researchgate.net]

7. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings
[rxlist.com]

9. drugs.com [drugs.com]

10. OXYMETHOLONE - ORAL (Anadrol) side effects, medical uses, and drug interactions.
[medicinenet.com]

11. Double-blind, randomized, placebo-controlled phase III trial of oxymetholone for the
treatment of HIV wasting - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK6102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9331524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9331524/
https://www.researchgate.net/publication/361996252_Anabolic_androgenic_steroid-induced_liver_injury_An_update
https://www.researchgate.net/publication/303806187_Anabolic_androgenic_steroid-induced_hepatotoxicity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837614/
https://www.benchchem.com/product/b159527?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/23278013_Severe_Hepatotoxicity_Caused_by_a_Methasteron-containing_Performance-enhancing_Supplement
https://www.researchgate.net/publication/5664124_Methasteron-Associated_Cholestatic_Liver_Injury_Clinicopathologic_Findings_in_5_Cases
https://pubmed.ncbi.nlm.nih.gov/18187367/
https://pubmed.ncbi.nlm.nih.gov/18187367/
https://pubmed.ncbi.nlm.nih.gov/18813027/
https://pubmed.ncbi.nlm.nih.gov/18813027/
https://www.semanticscholar.org/paper/Severe-hepatotoxicity-caused-by-a-supplement.-Singh-Rudraraju/21a9a7f59a2a7926e5e5aba64287fb887d34acfc
https://www.semanticscholar.org/paper/Severe-hepatotoxicity-caused-by-a-supplement.-Singh-Rudraraju/21a9a7f59a2a7926e5e5aba64287fb887d34acfc
https://www.researchgate.net/publication/361996252_Anabolic_androgenic_steroid-induced_liver_injury_An_update
https://pubmed.ncbi.nlm.nih.gov/11440282/
https://pubmed.ncbi.nlm.nih.gov/11440282/
https://www.rxlist.com/anadrol-50-drug.htm
https://www.rxlist.com/anadrol-50-drug.htm
https://www.drugs.com/sfx/oxymetholone-side-effects.html
https://www.medicinenet.com/oxymetholone-oral/article.htm
https://www.medicinenet.com/oxymetholone-oral/article.htm
https://pubmed.ncbi.nlm.nih.gov/12646793/
https://pubmed.ncbi.nlm.nih.gov/12646793/
https://www.researchgate.net/publication/303806187_Anabolic_androgenic_steroid-induced_hepatotoxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI
Bookshelf [ncbi.nlm.nih.gov]

14. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]

15. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Head-to-Head Comparison of Methasterone and
Oxymetholone's Side Effect Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159527#head-to-head-comparison-of-methasterone-
and-oxymetholone-s-side-effect-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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